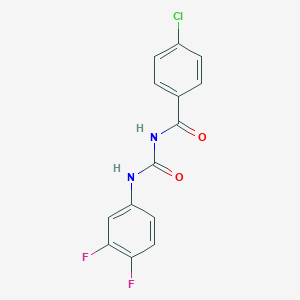![molecular formula C19H20F3NO3 B284258 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide, also known as GW501516, is a synthetic drug that is classified as a PPAR-delta agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports world as a performance-enhancing drug.
Mécanisme D'action
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide works by activating PPAR-delta receptors in the body. PPAR-delta is a transcription factor that plays a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta by N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide leads to increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels. It has also been shown to improve exercise endurance in animal models and human trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which makes it a useful tool for studying the role of PPAR-delta in lipid metabolism, glucose homeostasis, and inflammation. However, one limitation of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide is its potential for off-target effects. It has been shown to activate other PPAR isoforms and nuclear receptors at high concentrations, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide in human trials. Another area of interest is its potential as a performance-enhancing drug. Further studies are needed to determine the long-term effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on athletic performance and the potential for abuse in the sports world. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on lipid metabolism, glucose homeostasis, and inflammation.
Méthodes De Synthèse
The synthesis of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide involves several steps. The first step involves the reaction between 2-bromoethyl phenyl ether and sodium hydride to form 2-phenoxyethyl bromide. The second step involves the reaction between 2-phenoxyethyl bromide and 5-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol. The final step involves the reaction between 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol and butanoyl chloride in the presence of a base to form N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. It has also been shown to improve exercise endurance in animal models and human trials.
Propriétés
Formule moléculaire |
C19H20F3NO3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H20F3NO3/c1-2-6-18(24)23-16-13-14(19(20,21)22)9-10-17(16)26-12-11-25-15-7-4-3-5-8-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24) |
Clé InChI |
TZKFHPCJQPIZQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
